2,4-D-meptyl

Description

Contextualization within Synthetic Auxin Herbicides Research

2,4-D-meptyl belongs to the class of synthetic auxin herbicides, which mimic the action of natural plant hormones (auxins). These herbicides are characterized by their ability to induce uncontrolled growth in susceptible plants, ultimately leading to their demise. wikipedia.org Unlike natural auxins, synthetic auxins are more resistant to enzymatic degradation within the plant, leading to prolonged and disruptive hormonal signaling. genewatch.org Within this class, this compound is an ester derivative of 2,4-dichlorophenoxyacetic acid (2,4-D). The esterification of 2,4-D, such as with the 1-methylheptyl group in this compound, can influence properties like absorption, translocation, and efficacy, often enhancing foliar uptake compared to salt formulations. genewatch.org Research into these derivatives is crucial for understanding how structural modifications impact herbicidal activity and selectivity in various cropping systems. mdpi.com

Role in Agricultural and Environmental Management Research Frameworks

The primary role of this compound in agricultural research frameworks is its application as a selective herbicide for controlling broadleaf weeds. ontosight.aiwikipedia.org Its efficacy in reducing weed competition for essential resources like water, nutrients, and light directly contributes to increased crop yields. ontosight.ai Research also investigates its behavior within agroecosystems, including its environmental fate, persistence, and potential interactions with other agricultural chemicals. ontosight.aiconicet.gov.ar Studies exploring formulation differences, such as the impact of hard water on herbicide efficacy, are vital for optimizing application strategies and ensuring consistent weed control. cambridge.org Understanding these aspects is fundamental to developing sustainable agricultural practices and mitigating potential environmental impacts.

Historical Trajectories and Modern Research Paradigms of Phenoxyacetic Acid Derivatives

Phenoxyacetic acid derivatives, including 2,4-D, have a long history in agriculture, with 2,4-D being commercially available since the 1940s. wikipedia.orggenewatch.org Initially developed as potent herbicides, research has evolved from understanding their basic mode of action to exploring their environmental persistence, toxicological profiles, and the development of new formulations and resistant crop varieties. genewatch.orgresearchgate.net Modern research paradigms focus on precision agriculture, integrated weed management, and the development of herbicides with improved environmental profiles. genewatch.orgresearchgate.net This includes investigating the impact of different ester formulations, like this compound, on efficacy and environmental behavior, as well as studying their synergistic or antagonistic effects when combined with other herbicides. cambridge.orgresearchgate.netresearchgate.netgoogle.com The study of structure-activity relationships among phenoxyacetic acid derivatives also remains a key area, aiming to design molecules with enhanced selectivity and reduced off-target effects. mdpi.com

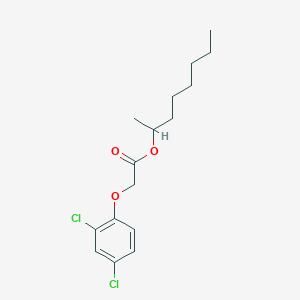

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

octan-2-yl 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22Cl2O3/c1-3-4-5-6-7-12(2)21-16(19)11-20-15-9-8-13(17)10-14(15)18/h8-10,12H,3-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNVTNDAZUATRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041343 | |

| Record name | 2,4-D-meptyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1917-97-1 | |

| Record name | 2-Octanol, (2,4-dichlorophenoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1917-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-D-meptyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001917971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-D-meptyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-D-MEPTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P9YR9Z214 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Fate and Transport Dynamics of 2,4 D Meptyl

Dissipation Kinetics in Diverse Environmental Matrices

The persistence of a pesticide in the environment is determined by its dissipation rate, commonly measured by its half-life (DT₅₀), which varies significantly across different environmental compartments such as soil, water, and plant tissues.

Dissipation in Soil Systems

Once applied, 2,4-D-meptyl is expected to rapidly hydrolyze to 2,4-D acid in the soil environment. orst.edu The dissipation of 2,4-D in soil is primarily driven by microbial degradation. invasive.org Soil conditions that favor microbial activity, such as warmth and moisture, accelerate this process. invasive.org

Studies on various 2,4-D forms show that it is generally non-persistent in soil. The soil half-life for the acid, diethylamine (B46881) salt, and ester forms has been estimated at 10 days. orst.edu In aerobic mineral soils, a half-life of 6.2 days was reported for 2,4-D. orst.educdc.gov Field studies have found that the half-life of 2,4-D typically ranges from a few days to several weeks, depending on soil properties and moisture content. cdc.gov For instance, one study focusing on the 2-ethylhexyl ester (EHE) form found a median half-life of 2.9 days, with a range of 1 to 14 days. orst.edu Mineralization has been identified as the primary pathway for dissipation in various soil types. pc-progress.com

| 2,4-D Form | Soil Condition | Half-life (DT₅₀) | Source |

|---|---|---|---|

| Acid, Diethylamine Salt, Ester | General | ~10 days | orst.edu |

| 2-Ethylhexyl Ester (EHE) | Field Study | 1-14 days (Median: 2.9 days) | orst.edu |

| 2,4-D Acid | Aerobic Mineral Soil | 6.2 days | orst.educdc.gov |

| 2,4-D (General) | Field Dissipation Studies | Few days to a few weeks | cdc.gov |

Dissipation in Aquatic Systems

In aquatic environments, the dissipation of 2,4-D is influenced by factors such as oxygen levels, microbial activity, and sunlight. tuftonboronh.gov The ester forms, including this compound, are expected to undergo rapid hydrolysis to the 2,4-D acid. For example, the 2-ethylhexyl ester has a hydrolysis half-life of less than one day in water. orst.edu

Under aerobic aquatic conditions, the half-life of 2,4-D is estimated to be around 15 days. orst.educdc.gov However, it is significantly more persistent under anaerobic conditions, where the half-life can range from 41 to 333 days. orst.educdc.gov In sediments, degradation can be rapid, with reported half-lives of less than a day under certain conditions. epa.gov Photolysis in sunlit surface waters may also contribute to its degradation. cdc.gov

| 2,4-D Form | Aquatic Condition | Half-life (DT₅₀) | Source |

|---|---|---|---|

| 2-Ethylhexyl Ester (EHE) | Water (Hydrolysis) | <1 day | orst.edu |

| 2,4-D Acid | Aerobic Aquatic | ~15 days | orst.educdc.gov |

| 2,4-D Acid | Anaerobic Aquatic | 41-333 days | orst.educdc.gov |

| 2,4-D (General) | Sediment | <1 day | epa.gov |

Dissipation in Plant Tissues

As a systemic herbicide, 2,4-D is absorbed by plants. orst.edu The ester forms are particularly effective at penetrating foliage. orst.edu Once inside the plant, the compound is subject to metabolic degradation. Research on fluroxypyr-meptyl (B42059), another meptyl ester herbicide, showed half-lives in rice plants ranging from 1.25 to 4.13 days. researchgate.net A separate study on several herbicides, including fluroxypyr-meptyl, found that they degraded more rapidly in maize straw than in soil, with half-lives ranging from 0.6 to 3.6 days. nih.gov Studies on 2,4-D dimethylammonium salt showed that residues in wheat plants at harvest were below the detection limit of 0.02 mg/kg. nih.gov

Environmental Mobility and Distribution Research

The mobility of a pesticide determines its potential to move from the application site into other environmental compartments, such as groundwater and surface water bodies.

Leaching Potential in Soil Profiles

The mobility of 2,4-D in soil is largely dependent on its adsorption to soil particles. Due to its low binding affinity in mineral soils, 2,4-D is considered to be intermediately to highly mobile. orst.edu The soil organic carbon-water (B12546825) partitioning coefficient (Koc), a measure of a chemical's tendency to bind to soil organic matter, has been reported with values between 59 and 117 mL/g for 2,4-D in various soil types, confirming a low binding affinity. orst.educdc.gov

This high mobility suggests a potential for leaching into groundwater. epa.gov Leaching is more likely to be a significant transport pathway in coarse-grained, sandy soils that are low in organic content. epa.gov However, the potential for 2,4-D to reach groundwater can be limited by its rapid microbial degradation in the soil. orst.educdc.gov Studies using the Groundwater Ubiquity Score (GUS), an indicator of leaching potential, have classified 2,4-D as having a high potential for leaching in some urban soils. nih.gov Conversely, other research has categorized 2,4-D as moderately mobile in sandy soil and as a "non-leacher" in loam topsoil. mdpi.com

| Parameter | Value | Indication | Source |

|---|---|---|---|

| Mobility Class | Intermediate to High | Low binding to soil | orst.edu |

| Koc Values | 59 - 117 mL/g | Low adsorption, higher mobility | orst.educdc.gov |

| GUS Index | >2.8 | "Leacher" in some urban soils | nih.gov |

| Leaching Depth | Up to 30 cm | Observed downward movement | invasive.org |

Runoff and Transport into Surface Water Bodies

Runoff from treated agricultural fields and other areas is another key pathway for the transport of 2,4-D into surface water bodies like rivers and lakes. cdc.govregulations.gov The extent of runoff is inversely related to the compound's adsorption to soil. epa.gov While 2,4-D can be desorbed from mineral soils, it is less likely to be transported via runoff from soils rich in organic matter. epa.gov

Given its properties, 2,4-D is expected to be transported from application sites into water bodies through both runoff and spray drift. regulations.govepa.gov Detections of 2,4-D in surface water confirm that this transport occurs. regulations.gov The risk of runoff is heightened by conditions such as high rainfall rates, particularly on clay or loam soils. wisconsin.gov

Atmospheric Transport and Deposition Processes

The atmospheric transport of 2,4-D esters like this compound is largely influenced by their volatility. Ester formulations of 2,4-D are known to be more volatile than the salt formulations. fao.org This characteristic allows them to enter the atmosphere through volatilization from treated surfaces and during spray application. Once in the atmosphere, 2,4-D can exist in both vapor and particulate phases. nih.govcdc.gov

Atmospheric levels of 2,4-D are generally low but can be detectable in agricultural regions following application. cdc.gov The deposition of these airborne residues can occur through rainfall, contaminating soil and water bodies.

Adsorption and Desorption Processes in Soil Systems

The interaction of this compound with soil is a critical factor in determining its mobility and bioavailability. In the soil, 2,4-D esters are rapidly hydrolyzed to the parent 2,4-D acid. juniperpublishers.comresearchgate.net Therefore, the adsorption and desorption dynamics are primarily those of the 2,4-D acid.

Sorption of 2,4-D in soil is generally weak. nih.gov The process is influenced by several soil properties, including organic matter content, pH, and clay content. fao.orgnih.gov The Freundlich and Langmuir isotherm models are often used to describe the sorption and desorption behavior of 2,4-D in soils. nih.govoaepublish.com

Table 1: Freundlich Adsorption Coefficients for 2,4-D in Various Soils

| Soil Type | Freundlich Coefficient (Kf) (µg1-1/n g-1 mL1/n) | Reference |

|---|---|---|

| Soil 1 | 0.81 | nih.gov |

| Soil 2 | 2.89 | nih.gov |

| Peat Soil | 42.04 | researchgate.net |

| Rengam Soil | 2.70 | researchgate.net |

Desorption processes determine the potential for the release of the herbicide back into the soil solution, making it available for leaching or degradation. Studies have shown that desorption of 2,4-D can be significant, indicating its potential for mobility in the soil profile. nih.gov

Soil organic matter (SOM) is a key factor governing the adsorption of 2,4-D. fao.orgnih.gov Generally, soils with higher organic matter content exhibit stronger adsorption of 2,4-D. fao.orgresearchgate.net The aromaticity of the SOM has also been found to be positively correlated with the sorption coefficient of 2,4-D. nih.gov

Research indicates that the quality and degree of humification of organic matter influence sorption, with more decomposed and humified organic matter showing a higher affinity for 2,4-D. researchgate.net However, the presence of partially decomposed or undecomposed organic matter can decrease sorption and increase desorption. nih.gov The removal of organic matter from soils has been shown to significantly decrease the sorption of 2,4-D, confirming its important role. researchgate.net

Table 2: Impact of Organic Matter on 2,4-D Sorption

| Soil Condition | Sorption Distribution Coefficient (Kd) | Observation | Reference |

|---|---|---|---|

| Selangor Soil (with OM) | Not specified | - | researchgate.net |

| Selangor Soil (OM removed) | Decreased by 26.7% | Organic matter greatly influences 2,4-D sorption. | researchgate.net |

| Munchong Soil (with OM) | Not specified | - | researchgate.net |

| Munchong Soil (OM removed) | Decreased by 28.0% | Organic matter greatly influences 2,4-D sorption. | researchgate.net |

Soil pH is another critical factor that affects the sorption of 2,4-D. fao.orgnih.gov As an acidic herbicide, the sorption of 2,4-D is generally higher in acidic soils and decreases as the pH increases. bowdoin.eduresearchgate.net At lower pH values, the 2,4-D molecule is predominantly in its non-ionized form, which is more readily adsorbed to soil surfaces. As the pH rises above the pKa of 2,4-D (around 2.8), it becomes anionic, increasing its water solubility and reducing its adsorption to negatively charged soil colloids.

Studies have demonstrated a clear trend of decreasing 2,4-D sorption with increasing soil pH. bowdoin.edumdpi.com For instance, in one study, the sorption of 2,4-D on a loamy soil dropped sharply from approximately 80% at pH 3 to about 21% at a higher pH. mdpi.com

Table 3: Effect of pH on 2,4-D Sorption in Loam Soil

| Soil pH | Sorption (%) | Reference |

|---|---|---|

| 3 | 80.1 | mdpi.com |

| 7 | 20.85 | mdpi.com |

Photodegradation Pathways and Rates

Photodegradation, or photolysis, is a process by which chemical compounds are broken down by light. For 2,4-D and its esters, this can be an important degradation pathway in the environment.

In aqueous solutions, the photolysis half-life of 2,4-D has been reported to be around 13 days at the surface of distilled water. researchgate.net However, in natural surface waters, the presence of suspended matter and dissolved organic matter can reduce the penetration of UV radiation, potentially slowing down the degradation rate. researchgate.net The degradation of 2,4-D by UV light can be accelerated in the presence of certain iron-mediated systems. nih.gov

On soil surfaces, 2,4-D esters like 2,4-D ethyl ester have been shown to undergo photodegradation under both UV light and sunlight. researchgate.net The half-life of 2,4-D ethyl ester on a glass surface under UV light was found to be significantly shorter than on soil surfaces, where humic substances can have a quenching effect. researchgate.net The degradation on soil surfaces is slower but leads to the formation of less toxic components. researchgate.net

The primary photodegradation products of 2,4-D can include 1,2,4-benzenetriol (B23740) and 2,4-dichlorophenol, which can then undergo further photolysis to form humic acids. juniperpublishers.comresearchgate.net Studies using supported photocatalysts like iridium on titanium dioxide have shown enhanced degradation of 2,4-D under UV irradiation. uptc.edu.co

Table 4: Half-life of 2,4-D Ethyl Ester on Different Surfaces under UV Light

| Surface | Half-life (minutes) | Reference |

|---|---|---|

| Glass | 23.60 ± 4.31 | researchgate.net |

| Alluvial Soil | 40.72 ± 5.08 | researchgate.net |

| Black Soil | 104.78 ± 11.32 | researchgate.net |

| Red Soil | 159.55 ± 17.52 | researchgate.net |

Molecular and Physiological Mechanisms of Herbicidal Action in Plants

Auxin Mimicry and Phytohormonal System Disruption

At the molecular level, 2,4-D mimics the action of the natural plant hormone auxin. unl.edujipb.net This mimicry allows it to hijack the plant's natural auxin signaling pathways, leading to a cascade of physiological disruptions. xtbg.ac.cn While natural auxin at physiological concentrations regulates normal growth and development, the high, persistent levels of 2,4-D resulting from herbicide application lead to an overstimulation of these pathways, causing uncontrolled and unsustainable growth that ultimately results in the death of the plant. uwa.edu.aupressbooks.pub This process involves the disruption of the plant's complex phytohormonal system, primarily through the activation of auxin receptors and subsequent interference with other hormone signaling cascades. xtbg.ac.cnjipb.net

The primary mode of action for 2,4-D begins with its binding to the auxin receptor complex. xtbg.ac.cn Research has identified the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its related AUXIN SIGNALING F-BOX (AFB) proteins as the key auxin receptors. ucsd.edu 2,4-D fits into a binding pocket on the TIR1 protein, which is a component of a larger ubiquitin ligase complex known as SCF-TIR1. xtbg.ac.cnfrontiersin.org

The binding of 2,4-D to TIR1 acts as a "molecular glue," stabilizing the interaction between the SCF-TIR1 complex and a family of transcriptional repressor proteins called Auxin/Indole-3-Acetic Acid (Aux/IAA). xtbg.ac.cnucsd.edu This stabilization targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome. ucsd.edu The removal of these repressors liberates Auxin Response Factors (ARFs), transcription factors that then activate the expression of a multitude of auxin-responsive genes. xtbg.ac.cn The sustained and widespread activation of these genes, which control processes like cell division and elongation, underlies the herbicidal effect. uwa.edu.au Studies have shown that TIR1 is the main receptor for 2,4-D, as mutants lacking a functional TIR1 protein (tir1-1) exhibit significant resistance to the herbicide. xtbg.ac.cnfrontiersin.org

| Component | Role in 2,4-D Action | Key Findings |

| 2,4-D | Synthetic auxin that initiates the signaling cascade. | Binds to the TIR1 receptor, mimicking natural auxin (IAA). unl.eduxtbg.ac.cn |

| TIR1/AFB Proteins | F-box proteins that function as the primary auxin receptors. | TIR1 is the main receptor for 2,4-D; its binding pocket accommodates the herbicide molecule. xtbg.ac.cnfrontiersin.org |

| Aux/IAA Proteins | Transcriptional repressors of auxin-responsive genes. | Degraded via the ubiquitin-proteasome pathway upon 2,4-D binding to TIR1. xtbg.ac.cnucsd.edu |

| SCF-TIR1 Complex | A ubiquitin ligase complex that targets proteins for degradation. | Mediates the ubiquitination of Aux/IAA proteins. ucsd.edu |

| Auxin Response Factors (ARFs) | Transcription factors that regulate the expression of auxin-responsive genes. | Activated upon the degradation of Aux/IAA repressors, leading to uncontrolled gene expression. xtbg.ac.cn |

One of the most significant downstream effects of 2,4-D action is the massive overproduction of ethylene (B1197577), a gaseous plant hormone involved in stress responses and senescence. orst.eduxtbg.ac.cn The application of 2,4-D induces the expression of genes encoding for ACC synthase (ACS), the rate-limiting enzyme in the ethylene biosynthesis pathway. xtbg.ac.cn This induction is a direct consequence of the auxin signaling cascade initiated at the TIR1 receptor. xtbg.ac.cn

The resulting ethylene surge contributes significantly to the herbicidal symptoms. uwa.edu.au Ethylene is known to promote cell swelling and is linked to the production of reactive oxygen species (ROS), which cause cellular damage. uwa.edu.aunih.gov The interaction between the auxin and ethylene pathways is crucial for the phytotoxic effects of 2,4-D, with ethylene acting as a secondary messenger that amplifies the initial disruptive signal. xtbg.ac.cn Studies using ethylene-insensitive mutants (e.g., ein3-1, etr1-1) have confirmed ethylene's role in mediating some of the symptoms induced by 2,4-D, such as leaf epinasty. nih.gov

The hormonal imbalance caused by 2,4-D extends beyond ethylene. There is significant cross-talk between the synthetic auxin signal and other phytohormone pathways, particularly that of abscisic acid (ABA), the plant's primary stress hormone. xtbg.ac.cnresearchgate.net Research indicates that 2,4-D treatment leads to the up-regulation of genes encoding 9-cis-epoxycarotenoid dioxygenase (NCED), a key enzyme in ABA biosynthesis. xtbg.ac.cn

Cellular and Tissue-Level Responses in Target Plants

The molecular disruptions initiated by 2,4-D manifest as profound and ultimately lethal changes at the cellular and tissue levels. mt.gov The uncontrolled expression of auxin-responsive genes drives abnormal cellular processes, leading to visible growth malformations, tissue damage, and the eventual collapse of the plant's vascular system. orst.eduxtbg.ac.cn

A hallmark of 2,4-D phytotoxicity is uncontrolled and uncoordinated cell division and elongation. herts.ac.ukorst.edu In sensitive dicot plants, 2,4-D is translocated to meristematic tissues, where it stimulates unsustainable growth. mt.gov This leads to a variety of growth aberrations, including the twisting and curling (epinasty) of leaves and stems, tissue swelling, and the stunting of roots. xtbg.ac.cnnih.gov

At the cellular level, 2,4-D can stimulate cell division in tissues where it would not normally occur. nih.gov However, its primary effect is the induction of cell elongation without the corresponding structural support, leading to weak and malformed tissues. unl.edupressbooks.pub This abnormal growth damages the plant's vascular tissues, the phloem and xylem, disrupting the transport of water and nutrients and leading to leaf withering and eventual plant death. xtbg.ac.cnherts.ac.uk

The uncontrolled cell expansion induced by 2,4-D is accompanied by significant changes in the plant cell wall. orst.eduresearchgate.net The cell wall, a rigid structure essential for providing support and controlling cell shape, must be loosened to allow for growth. frontiersin.org Auxins naturally regulate this process by promoting the expression of enzymes that increase cell wall plasticity. pressbooks.pub

Under the influence of 2,4-D, there is an abnormal and sustained increase in cell wall plasticity. orst.eduresearchgate.net This excessive loosening, combined with rapid, turgor-driven cell expansion, compromises the structural integrity of the cell wall. nih.gov The plant is unable to properly reinforce the expanding walls, leading to cellular and tissue deformities. frontiersin.org The maintenance of cell wall integrity is a tightly controlled process, and its disruption by 2,4-D is a key factor in the resulting growth aberrations and phytotoxicity. nih.govmdpi.com

| Response Type | Specific Effect of 2,4-D | Consequence for the Plant |

| Phytohormonal | Ethylene Overproduction: Induction of ACC synthase (ACS) genes. xtbg.ac.cn | Promotes senescence, cell swelling, and ROS production. uwa.edu.aunih.gov |

| Phytohormonal | Abscisic Acid (ABA) Increase: Up-regulation of NCED genes. xtbg.ac.cn | Induces stomatal closure, leading to reduced photosynthesis and enhanced stress. uwa.edu.au |

| Cellular | Uncoordinated Cell Proliferation: Stimulation of cell division and elongation in meristems. mt.govherts.ac.uk | Leads to growth aberrations like leaf epinasty and stem curvature. xtbg.ac.cnnih.gov |

| Tissue | Vascular Damage: Disintegration or blockage of phloem and xylem. xtbg.ac.cnherts.ac.uk | Impairs water and nutrient transport, causing withering and death. xtbg.ac.cn |

| Cellular | Altered Cell Wall Plasticity: Abnormal increase in the extensibility of the cell wall. orst.eduresearchgate.net | Compromises structural integrity, leading to malformed cells and tissues. nih.gov |

Disruption of Vascular Tissue Development and Function

The primary mode of action for 2,4-D, the active form of 2,4-D-meptyl, involves inducing uncontrolled cell division and elongation, which leads to the severe disruption of the plant's vascular tissues. orst.edublm.gov Upon translocation to the meristematic tissues, the herbicide stimulates abnormal increases in cell wall plasticity, protein biosynthesis, and the production of ethylene. orst.eduresearchgate.netepa.gov This combination of effects is responsible for the rapid and unsustainable cell growth that characterizes auxin herbicide toxicity. invasive.org

This disorganized proliferation of cells is particularly damaging to the phloem and xylem. The vascular systems, which are responsible for transporting water, nutrients, and sugars throughout the plant, become blocked, crushed, or otherwise destroyed by the aberrant growth. researchgate.netbeyondpesticides.org This leads to a catastrophic failure of the plant's internal transport network. Symptoms of this vascular disruption include the characteristic twisting and swelling of stems (epinasty) and abnormal leaf development. herbiguide.com.au Ultimately, the destruction of vascular tissue is a principal cause of plant death. invasive.orgblm.gov

Table 1: Documented Effects of 2,4-D on Plant Vascular Tissues

| Effect | Description | Consequence | Source(s) |

|---|---|---|---|

| Uncontrolled Cell Division | Mimics natural auxin, causing cells in the vascular region to divide rapidly and without regulation. | Leads to formation of galls, tumors, and disorganized tissue. | orst.edu, herts.ac.uk, invasive.org |

| Abnormal Cell Elongation | Induces an abnormal increase in cell wall plasticity, allowing cells to elongate unsustainably. | Causes stem twisting, leaf curling (epinasty), and structural weakness. | orst.edu, researchgate.net |

| Ethylene Overproduction | The presence of the synthetic auxin stimulates a surge in the production of ethylene, a stress hormone. | Accelerates senescence and contributes to tissue damage and symptom development. | researchgate.net, blm.gov, xtbg.ac.cn |

| Physical Blockage | The proliferation of new, disorganized cells physically crushes and blocks the phloem and xylem conduits. | Prevents transport of water, nutrients, and sugars, leading to starvation of sinks and desiccation. | beyondpesticides.org |

| Vascular Tissue Destruction | The combination of uncontrolled growth and physical stress leads to the breakdown and death of vascular tissues. | Complete failure of the plant's transport system, resulting in plant death. | invasive.org, researchgate.net, epa.gov |

Impairment of Phloem Transport and Nutrient Allocation

The structural damage to the vascular system directly translates to a severe impairment of phloem transport and a disruption of normal nutrient allocation. The phloem is the critical pathway for distributing photosynthates, primarily sugars like sucrose, from the leaves (sources) to non-photosynthetic tissues like roots, flowers, and fruits (sinks). rseco.org This transport is driven by a pressure gradient, which is established by loading solutes into the phloem at the source. nih.gov

2,4-D, once translocated to active growth regions, disrupts this process in several ways. mt.govherbiguide.com.au The uncontrolled cell growth it induces creates powerful, anomalous metabolic sinks throughout the plant, diverting sugars and nutrients away from essential tissues such as roots and developing seeds. This redirection of resources starves legitimate sinks, halting normal development.

Furthermore, the physical damage and blockage within the phloem, as detailed in the previous section, compromises the integrity of the transport pathway itself. beyondpesticides.org High concentrations of the herbicide can also directly inhibit efficient translocation, further crippling the plant's ability to move essential compounds. herbiguide.com.au This breakdown in the source-sink relationship and the physical capacity for transport ensures that the plant cannot sustain itself, leading to senescence and death. researchgate.net

Differential Sensitivity Between Dicotyledonous and Monocotyledonous Plants

A defining characteristic of this compound and other 2,4-D formulations is their selective action, proving highly effective against broadleaf (dicotyledonous) weeds while leaving grasses (monocotyledonous) relatively unharmed. mt.govwikipedia.orgtardigrade.in This selectivity is a key reason for its widespread use in cereal crops and turf management. mt.govtardigrade.in The U.S. Environmental Protection Agency confirms that 2,4-D is significantly more toxic to dicots than to monocots. epa.gov

The primary reason for this differential sensitivity is believed to lie in the fundamental anatomical differences in the vascular systems of these two plant groups. xtbg.ac.cn

Dicotyledonous Plants: In dicots, the vascular tissues (xylem and phloem) are arranged in a distinct ring within the stem. This ring contains a layer of actively dividing cells known as the vascular cambium. This organized and exposed arrangement makes the vascular system highly susceptible to the uncontrolled cell division induced by 2,4-D, leading to rapid tissue destruction. xtbg.ac.cn

Monocotyledonous Plants: In monocots, the vascular bundles are scattered throughout the stem rather than being arranged in a ring. xtbg.ac.cn Crucially, they lack a vascular cambium. This scattered arrangement and lack of a cambium layer appear to make monocots structurally more resistant to the disruptive growth caused by the herbicide. xtbg.ac.cn

While other factors, such as differences in herbicide translocation or metabolism, may also play a role, the structural difference in vascular anatomy is considered a key determinant of the selective herbicidal activity of 2,4-D. researchgate.netxtbg.ac.cn

Table 2: Comparison of Vascular Anatomy and Sensitivity to 2,4-D

| Feature | Dicotyledonous Plants (Susceptible) | Monocotyledonous Plants (Tolerant) | Source(s) |

|---|---|---|---|

| Vascular Bundle Arrangement | Arranged in a ring | Scattered throughout the stem | xtbg.ac.cn |

| Vascular Cambium | Present; allows for secondary growth | Absent; no secondary growth from a cambium | xtbg.ac.cn |

| Susceptibility to 2,4-D | High. The organized vascular cambium is highly vulnerable to uncontrolled cell division, leading to tissue destruction. | Low. The scattered nature of the bundles and absence of a cambium provides structural resistance to the herbicide's effects. | epa.gov, xtbg.ac.cn, tardigrade.in |

Table 3: Mentioned Chemical Compounds

| Compound Name | Type / Class |

|---|---|

| This compound | Herbicide / Synthetic Auxin |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Herbicide / Synthetic Auxin |

| Auxin (Indole-3-acetic acid) | Natural Plant Hormone |

| Ethylene | Plant Hormone |

| Sucrose | Sugar / Photosynthate |

Herbicide Resistance Evolution and Underlying Mechanisms in Weed Biotypes

Documented Cases and Global Distribution of 2,4-D Resistance

The development of resistance to 2,4-D in various weed species is a significant concern for global agriculture. Since the first reported cases in the 1950s, the incidence of 2,4-D resistant weeds has steadily increased. As of recent reports, 41 weed species have developed resistance to auxinic herbicides, including 2,4-D, across 22 countries. nih.govmdpi.com The intensification of 2,4-D use, partly due to the introduction of 2,4-D-resistant crops, is expected to further escalate the selection pressure for resistant biotypes. nih.gov

The global distribution of 2,4-D resistant weeds is diverse, affecting numerous agricultural systems. Notable cases include:

Amaranthus hybridus in Argentina nih.gov

Conyza canadensis in Hungary nih.gov

Conyza sumatrensis in France nih.gov

Hirschfeldia incana in Argentina nih.gov

Parthenium hysterophorus in the Dominican Republic nih.gov

Papaver rhoeas in Spain nih.gov

Raphanus raphanistrum in Australia biorxiv.org

Sisymbrium orientale in Australia pnas.org

Amaranthus tuberculatus (common waterhemp) in the United States acs.org

Amaranthus palmeri (Palmer amaranth) in the United States consensus.app

The following table provides a summary of documented cases of 2,4-D resistance in various weed biotypes and their geographical distribution.

| Weed Species | Country/Region | Documented Resistance Mechanism(s) |

| Amaranthus hybridus | Argentina | Reduced translocation and enhanced metabolism nih.gov |

| Amaranthus palmeri | United States (Kansas) | Enhanced metabolism uwa.edu.au |

| Amaranthus tuberculatus | United States (Midwest) | Enhanced metabolism acs.orgnih.gov |

| Conyza canadensis | Hungary | Enhanced metabolism nih.gov |

| Conyza sumatrensis | France | Enhanced metabolism nih.gov |

| Hirschfeldia incana | Argentina | Reduced translocation nih.gov |

| Papaver rhoeas | Spain | Reduced translocation and enhanced metabolism nih.govnih.gov |

| Parthenium hysterophorus | Dominican Republic | Reduced translocation and enhanced metabolism nih.gov |

| Raphanus raphanistrum | Australia | Reduced translocation mdpi.combiorxiv.org |

| Sisymbrium orientale | Australia | Reduced translocation and reduced herbicide perception (receptor modification) mdpi.compnas.org |

Target-Site Resistance Mechanisms (e.g., Auxin Receptor Alterations)

Synthetic auxin herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), causing deregulation of growth processes. nih.gov They function by binding to a co-receptor complex formed by Transport Inhibitor Response 1/Auxin Signaling F-BOX (TIR1/AFB) proteins and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins. nih.govnih.gov This binding leads to the degradation of the Aux/IAA repressors and subsequent expression of auxin-responsive genes, ultimately resulting in phytotoxicity in susceptible plants. mdpi.com

Target-site resistance (TSR) to synthetic auxins was considered rare for a long time, partly due to the complexity of the auxin signaling pathway, which involves multiple protein families. nih.govmdpi.com However, recent research has identified specific genetic mutations within these target sites that confer resistance.

A significant finding is the discovery of a target-site mutation in the auxin co-receptor in Sisymbrium orientale (Indian hedge mustard). pnas.org A resistant population was found to have a 27-base-pair in-frame deletion in the SoIAA2 gene. This deletion results in the loss of nine amino acids in a critical region of the SoIAA2 protein. This alteration reduces the binding affinity of the co-receptor complex for both natural and synthetic auxins, including 2,4-D. Consequently, the degradation of the repressor is slowed, auxin-responsive genes are not induced, and the plant exhibits a resistant phenotype. pnas.org Transgenic Arabidopsis plants expressing this mutated SoIAA2 allele also showed resistance to 2,4-D, confirming the role of this mutation. pnas.org

While mutations in the primary TIR1/AFB receptors are less common, potentially due to their essential role in normal plant development, the redundancy in the receptor family could theoretically allow for mutations that affect binding of synthetic auxins without catastrophically impacting natural auxin signaling. nih.govhracglobal.com Research has also identified a target-site resistance mechanism in Kochia scoparia that confers resistance to multiple classes of synthetic auxins, including 2,4-D. nih.gov These discoveries highlight that despite the complexity of the auxin perception and signaling pathway, specific genetic alterations at the target site can and do evolve, providing a potent mechanism for herbicide resistance.

Genetic Basis and Inheritance of Resistance Traits

The evolution of herbicide resistance within a weed population is fundamentally a process of genetic selection. The inheritance patterns of resistance traits are critical as they determine the rate at which resistance can spread.

Studies on the inheritance of 2,4-D resistance have revealed different genetic models across various weed species. In some cases, resistance is conferred by a single, dominant allele. pnas.org This has been observed in species like Sisymbrium orientale, where resistance was found to be inherited as a single dominant trait. pnas.org Similarly, resistance in some populations of Kochia scoparia and Sinapis arvensis is also controlled by a single dominant gene. pnas.org A single-gene inheritance pattern, particularly if dominant, can lead to a rapid increase in the frequency of resistant individuals within a population under selection pressure. soybeanresearchinfo.com

In other species, the genetic basis of resistance appears to be more complex, potentially involving multiple genes or quantitative trait loci (QTL). mdpi.com For instance, research into a multiple herbicide-resistant Palmer amaranth (B1665344) (Amaranthus palmeri) population is investigating whether 2,4-D resistance is controlled by a single gene or multiple genes. soybeanresearchinfo.com By performing crosses between resistant and susceptible plants and analyzing the progeny, researchers can determine the complexity of the resistance trait. soybeanresearchinfo.comresearchgate.net If multiple genes are involved, the spread of resistance might be slower compared to single-gene inheritance. soybeanresearchinfo.com

The table below summarizes findings on the inheritance of 2,4-D resistance in different weed species.

| Weed Species | Inheritance Pattern | Implication for Spread | Source |

| Sisymbrium orientale | Single dominant allele | Potentially rapid | pnas.org |

| Kochia scoparia | Single dominant allele | Potentially rapid | pnas.org |

| Sinapis arvensis | Single dominant allele | Potentially rapid | pnas.org |

| Amaranthus palmeri | Under investigation (potentially single or multiple genes) | Varies with genetic complexity | soybeanresearchinfo.com |

| Raphanus raphanistrum | Single dominant locus | Potentially rapid | frontiersin.org |

| Lactuca serriola | Single codominant gene | Potentially rapid | frontiersin.org |

Gene expression profiling, often conducted through transcriptome analysis (RNA-seq), is a powerful tool for elucidating the molecular mechanisms underlying herbicide resistance. By comparing the gene expression patterns of resistant and susceptible biotypes before and after herbicide treatment, researchers can identify genes and pathways involved in the resistance response.

Studies comparing 2,4-D tolerant and susceptible plant populations have revealed significant differences in their transcriptional responses. In a study on red clover (Trifolium pratense), the more tolerant 'UK2014' line showed a less pronounced transcriptional response to 2,4-D treatment compared to the sensitive 'Kenland' variety. mdpi.com Specifically, the expression of photosynthesis-related genes was less affected in the tolerant line, suggesting that its photosynthetic machinery is more resilient to the herbicide's effects. mdpi.com

In cotton, which is generally sensitive to 2,4-D, transcriptomic analysis of a tolerant chromosome substitution line (CS-B15sh) revealed differential expression of genes involved in the auxin response pathway and herbicide metabolism. frontiersin.org Compared to susceptible lines, the tolerant line showed significant expression of genes encoding cytochrome P450 and glutathione (B108866) S-transferase following 2,4-D application. These enzyme families are well-known for their role in detoxifying foreign compounds, including herbicides. frontiersin.org This indicates that non-target-site resistance, specifically enhanced metabolism, is a key component of tolerance. Furthermore, key genes in the auxin signaling pathway, such as those for F-box proteins of the SCFTIR1/AFB complex, were upregulated in susceptible lines but less so in the tolerant line, highlighting differences in the primary response to the herbicide. frontiersin.org

These gene expression studies consistently point towards the upregulation of genes involved in metabolic detoxification and alterations in the expression of genes related to the herbicide's primary target pathway as key features distinguishing resistant and susceptible biotypes.

The identification of specific genes and mutations responsible for herbicide resistance opens the door to the development of molecular markers for rapid and accurate resistance detection. nih.gov These diagnostic tools can help farmers and agronomists make informed decisions about weed management before a herbicide application fails in the field.

For target-site resistance (TSR), where a specific mutation in the target protein's gene is responsible, DNA-based markers are highly effective. For example, the 27-bp deletion in the SoIAA2 gene that confers 2,4-D resistance in Sisymbrium orientale can be used as a direct molecular marker. pnas.org Polymerase chain reaction (PCR)-based assays can be designed to specifically identify the presence of this deletion in weed samples.

For non-target-site resistance (NTSR), which is often quantitative and can be conferred by the elevated expression of genes from large families (e.g., cytochrome P450s, GSTs), the development of markers can be more complex. portlandpress.com In these cases, diagnostics might involve:

Quantitative PCR (qPCR): To measure the expression levels of specific genes known to be involved in herbicide metabolism.

Protein-based assays: Immunoassays, such as lateral flow devices, can be developed to detect the abundance of specific metabolic enzymes, like a particular glutathione S-transferase (e.g., AmGSTF1 in blackgrass), which serves as a quantitative marker for NTSR. portlandpress.com

While specific, commercially available molecular markers for 2,4-D resistance are not yet widespread, the research into the genetic basis of resistance is providing the necessary foundation. nih.govportlandpress.com The ability to combine DNA markers for TSR with protein or expression markers for NTSR could provide a comprehensive resistance profile for a given weed population, enabling more precise and effective herbicide selection. portlandpress.com

Methodologies for Characterizing Resistance Mechanisms

A multi-faceted approach is required to confirm and characterize the mechanisms of herbicide resistance in a weed population. This typically involves whole-plant bioassays to establish the level of resistance, followed by physiological and biochemical studies to pinpoint the specific mechanism.

Dose-response assays are the foundational method for confirming and quantifying herbicide resistance. researchgate.net In these experiments, plants from suspected resistant and known susceptible populations are treated with a range of herbicide doses, from zero up to rates that are lethal to susceptible individuals. After a set period, plant survival or a quantitative measure of injury, such as shoot biomass, is recorded. researchgate.net

The data are then used to generate a dose-response curve, from which key parameters can be calculated, most notably the GR₅₀ (the herbicide dose required to cause a 50% reduction in growth) or LD₅₀ (the dose required to kill 50% of the population). The level of resistance is quantified by the Resistance Factor (RF) or Resistance Index (RI), which is calculated by dividing the GR₅₀ or LD₅₀ of the resistant population by that of the susceptible population. researchgate.net

The table below presents results from various dose-response studies, illustrating the range of resistance levels observed for 2,4-D in different weed species.

| Weed Species | Resistant (R) Population | Susceptible (S) Population | Resistance Factor (RF) | Source |

| Amaranthus palmeri | AHR (Auxinic Herbicide-Resistant) | AHS (Auxinic Herbicide-Susceptible) | 8- to 10-fold | soybeanresearchinfo.com |

| Papaver rhoeas | R-703 | Standard Susceptible | >10 (Survival) | researchgate.net |

| Amaranthus hybridus | Argentina | Standard Susceptible | 11.1 | mdpi.com |

| Conyza canadensis | Hungary | Standard Susceptible | 4.0 | mdpi.com |

| Hirschfeldia incana | Argentina | Standard Susceptible | 5.8 | mdpi.com |

| Parthenium hysterophorus | Dominican Republic | Standard Susceptible | 10.3 | mdpi.com |

Once resistance is confirmed, radiotracer studies using radioactively labeled herbicides are a critical tool for determining if altered absorption or translocation is the underlying mechanism. usda.govresearchgate.net In these studies, a precise amount of ¹⁴C-labeled 2,4-D is applied to a specific leaf of both resistant and susceptible plants. frontiersin.org

At various time points after treatment, the plants are harvested. The treated leaf is washed to remove any unabsorbed herbicide. The plant is then sectioned into parts (e.g., treated leaf, tissues above the treated leaf, tissues below the treated leaf, roots), and the amount of radioactivity in each part is quantified using liquid scintillation counting or visualized using phosphor imaging. usda.govfrontiersin.org

These studies have frequently identified reduced translocation as a key NTSR mechanism for 2,4-D. mdpi.comnih.govoup.com In many resistant biotypes, the herbicide is absorbed into the treated leaf but is not effectively loaded into the phloem for transport to other parts of the plant. nih.govoup.com The herbicide remains sequestered in the treated leaf, preventing it from reaching meristematic tissues where it exerts its primary phytotoxic effects. nih.gov In contrast, susceptible plants typically show significant movement of the radiolabel from the treated leaf to growing points in the shoots and roots. frontiersin.org

The table below summarizes findings from radiotracer studies on 2,4-D translocation in resistant weeds.

| Weed Species | Finding in Resistant (R) Biotype vs. Susceptible (S) Biotype | Conclusion | Source |

| Raphanus raphanistrum | R biotype showed an inability to translocate ¹⁴C-2,4-D out of the treated leaf. | Reduced translocation is the mechanism of resistance. | oup.com |

| Lactuca serriola | R biotype retained more radioactivity in the treated leaf compared to the S biotype. | Reduced translocation contributes to resistance. | hracglobal.com |

| Amaranthus hybridus | R biotype showed reduced translocation of ¹⁴C-2,4-D. | Reduced translocation and enhanced metabolism both contribute to resistance. | mdpi.com |

| Hirschfeldia incana | R biotype showed significantly less translocation of ¹⁴C-2,4-D to the rest of the plant. | Reduced translocation is the sole mechanism of resistance identified. | mdpi.com |

| Gossypium hirsutum (Tolerant Line) | Tolerant cotton lines retained most ¹⁴C-2,4-D in the treated leaf, while the susceptible line translocated 77% of the absorbed amount. | Reduced translocation is a key feature of tolerance. | frontiersin.org |

Biochemical Enzyme Assays

Biochemical enzyme assays are crucial laboratory techniques used to elucidate the non-target-site resistance (NTSR) mechanisms that weeds evolve to survive herbicide applications. In the context of resistance to synthetic auxin herbicides like 2,4-D, these assays focus on quantifying the activity of specific enzymes that may be responsible for metabolizing the herbicide into non-toxic forms before it can reach its target site in the plant.

Enhanced metabolism is a significant mechanism of resistance to 2,4-D in several weed species. mdpi.comnih.gov Research has identified that enzymes from the cytochrome P450 monooxygenase (P450) family are often key players in the detoxification of 2,4-D. mdpi.comresearchgate.net To investigate the role of these enzymes, researchers utilize inhibitor studies in conjunction with whole-plant dose-response trials. Malathion (B1675926), a known inhibitor of P450 enzymes, is commonly used in these assays. mdpi.com

In a typical assay, resistant (R) and susceptible (S) weed biotypes are treated with 2,4-D alone and in combination with a pre-treatment of malathion. If the P450 enzymes are responsible for resistance, their inhibition by malathion will lead to a reduction in the 2,4-D dose required to cause plant death or injury in the resistant population, effectively re-sensitizing them to the herbicide. The degree of this re-sensitization, or synergism, confirms the involvement of P450-mediated metabolism in the resistance mechanism. mdpi.com

A study on various dicotyledonous weeds confirmed the role of enhanced metabolism through such assays. In biotypes of Amaranthus hybridus, Parthenium hysterophorus, and Papaver rhoeas, malathion partially reversed 2,4-D resistance, indicating that P450-mediated metabolism is a contributing factor, alongside reduced herbicide translocation. mdpi.com In two other species, Conyza canadensis and Conyza sumatrensis, malathion fully synergized with 2,4-D, suggesting that enhanced metabolism via P450 enzymes is the primary resistance mechanism. mdpi.com Conversely, in Hirschfeldia incana, malathion had no effect, pointing towards other mechanisms, such as reduced translocation, being solely responsible for resistance in that species. mdpi.com

These findings highlight that while enhanced metabolism is a common resistance mechanism, its importance can vary significantly among different weed species. mdpi.com The data from these biochemical assays are fundamental for understanding the diversity of resistance evolution and for designing effective management strategies.

Table 1: Effect of Malathion on 2,4-D Resistance in Various Weed Species

| Weed Species | Observed Effect of Malathion Pre-treatment | Inferred Primary Resistance Mechanism(s) | Source |

|---|---|---|---|

| Amaranthus hybridus | Partial reduction in resistance | Enhanced Metabolism (P450-mediated) and Reduced Translocation | mdpi.com |

| Conyza canadensis | Full synergism (resistance eliminated) | Enhanced Metabolism (P450-mediated) | mdpi.com |

| Conyza sumatrensis | Full synergism (resistance eliminated) | Enhanced Metabolism (P450-mediated) | mdpi.com |

| Hirschfeldia incana | No effect | Reduced Translocation | mdpi.com |

| Parthenium hysterophorus | Partial reduction in resistance | Enhanced Metabolism (P450-mediated) and Reduced Translocation | mdpi.com |

| Papaver rhoeas | Partial reduction in resistance | Enhanced Metabolism (P450-mediated) and Reduced Translocation | mdpi.com |

Implications for Weed Management Research and Strategies

The evolution of weed resistance to 2,4-D has significant implications for agricultural research and the development of sustainable weed management strategies. Understanding the underlying resistance mechanisms, such as enhanced metabolism or altered translocation, is critical for designing effective and durable control programs. mdpi.comnih.gov

The increasing reliance on 2,4-D, partly due to the introduction of 2,4-D-tolerant transgenic crops, is expected to intensify selection pressure and accelerate the evolution of resistance. nih.govnih.gov This situation underscores the urgent need for proactive and integrated weed management (IWM) approaches that reduce the sole reliance on a single herbicide mode of action. nih.govagproud.com

Research into the specific mechanisms of 2,4-D resistance informs several key management strategies:

Herbicide Rotation and Mixtures: The knowledge that non-target-site resistance, such as P450-mediated metabolism, can confer cross-resistance to herbicides with different modes of action is a crucial consideration. ucdavis.edu Therefore, management strategies must not only rotate herbicides with different sites of action but also consider the metabolic pathways involved in their degradation. ucdavis.edugrowiwm.org Using tank mixtures of herbicides with multiple effective modes of action against the target weed is a recommended strategy to delay the evolution of resistance. growiwm.orgcroplife.org.au

Cultural and Mechanical Control: Integrating non-chemical weed control methods can reduce the selection pressure exerted by herbicides. agproud.com Practices such as crop rotation, strategic tillage, and maintaining competitive crops disrupt the life cycle of weeds and reduce the weed seed bank, making herbicide applications more effective when needed. agproud.comiastate.edu

Monitoring and Early Detection: Research can lead to the development of rapid diagnostic tools to detect resistant weeds early. For instance, since auxin herbicides like 2,4-D induce ethylene (B1197577) production in susceptible plants, measuring ethylene levels can be a quick screening method to identify potentially resistant biotypes. mdpi.comresearchgate.net Early detection allows for targeted interventions before a resistant population becomes widespread. pesticidestewardship.org

Future Herbicide Development: A deeper understanding of resistance mechanisms can guide the discovery of new herbicides. For example, developing herbicides that are not susceptible to detoxification by common metabolic pathways in resistant weeds could provide new tools for farmers. nih.gov

Ultimately, the rise of 2,4-D resistance reinforces the principle that no single weed control tactic is a long-term solution. Future research must continue to unravel the complex genetic and biochemical bases of resistance. clemson.edu This knowledge is essential for developing robust, multi-faceted IWM programs that preserve the efficacy of existing herbicides like 2,4-D and ensure long-term agricultural productivity. iastate.edupesticidestewardship.org

Table 2: Key Weed Management Strategies to Mitigate 2,4-D Resistance

| Strategy | Principle | Implication for 2,4-D Resistance | Source |

|---|---|---|---|

| Crop Diversity & Rotation | Varying planting dates, crop competition, and harvest schedules disrupts weed life cycles. | Reduces weed populations and allows for rotation of different herbicide groups, lowering selection pressure from 2,4-D. | agproud.comiastate.edu |

| Herbicide Rotation & Mixtures | Using multiple, effective herbicide modes of action (MOA) prevents weeds with resistance to a single MOA from dominating. | Tank-mixing 2,4-D with another effective herbicide or rotating it with different MOAs helps control biotypes that may be resistant to 2,4-D alone. | growiwm.orgcroplife.org.au |

| Use of Full Labeled Rates | Applying herbicides at the recommended full rates ensures maximum efficacy and reduces the survival of partially resistant individuals. | Prevents the selection of weeds with low-level resistance that might survive a reduced rate of 2,4-D. | growiwm.orgcroplife.org.au |

| Integrated Weed Management (IWM) | Combining chemical, cultural, mechanical, and biological control methods. | Reduces the overall reliance on 2,4-D and other herbicides, thereby slowing the evolution of resistance. | croplife.org.aupesticidestewardship.org |

| Scouting and Sanitation | Monitoring fields before and after application to detect control failures early and preventing the spread of resistant weed seeds. | Allows for early management of resistant patches and prevents the movement of 2,4-D-resistant seeds to other fields via machinery. | iastate.edupesticidestewardship.org |

Ecotoxicological Research on Non Target Organisms in Agroecosystems

Impact on Aquatic Organisms

The introduction of 2,4-D into aquatic environments can affect a range of non-target organisms. Its impact varies significantly depending on the chemical form (acid, salt, or ester), the species, and environmental conditions such as pH and temperature. epa.govorst.edunih.govwikipedia.org Ester formulations are generally more toxic to aquatic life than acid or salt forms. epa.govwikipedia.orgepa.govinvasive.org

Aquatic invertebrates, which are a crucial part of the aquatic food web, exhibit varying sensitivity to 2,4-D. epa.gov Studies on the water flea, Daphnia magna, a standard model organism for ecotoxicological testing, have shown that it is more sensitive to 2,4-D herbicides compared to fish. researchgate.net Research has established that while some forms of 2,4-D show low toxicity, others can have significant effects. researchgate.net For example, one study noted that the 2,4-D acid form did not induce toxicity effects in daphnia, whereas a mixture containing 2,4-D acid and bromoxynil (B128292) showed moderate toxicity. researchgate.net Another study found that Daphnia magna did not actively avoid areas contaminated with 2,4-D. nih.gov The acute LC50 for Daphnia magna has been reported to be 25 ppm. epa.gov

While earthworms are primarily soil organisms, their close interaction with soil water and runoff makes them relevant to the broader agroecosystem, including aquatic environments. The effects on earthworms are detailed in section 5.2.2.

Table 1: Effects of 2,4-D Formulations on Aquatic Invertebrates

| Organism | Compound/Mixture | Endpoint | Observed Effect/Value | Source |

|---|---|---|---|---|

| Daphnia magna | 2,4-D Acid | Acute Toxicity | No toxicity effects observed | researchgate.net |

| Daphnia magna | 2,4-D Acid + Bromoxynil | Mean Inhibitory Concentration | 0.20 mg a.s./L | researchgate.net |

| Daphnia magna | 2,4-D | Acute LC50 | 25 ppm | epa.gov |

The toxicity of 2,4-D to fish is highly dependent on its chemical form. epa.govorst.edu Acid and amine salt forms are generally considered "practically non-toxic" to "slightly toxic," while ester forms can range from "slightly toxic" to "highly toxic." epa.gov For instance, research on Cyprinus carpio (Common Carp) showed that the ethylhexyl ester form of 2,4-D was more toxic than the acid form, inducing symptoms such as excitation, loss of balance, and lack of response to tactile stimuli. researchgate.net In a study on the same species, exposure to 2,4-D amine led to bleeding in the gills and skin, warping of the tail, and scale loss. researchgate.net The median lethal concentration (LC50) was found to be lower for younger fish, indicating higher susceptibility. researchgate.net

Sub-lethal effects have also been documented. Chronic exposure to certain concentrations of 2,4-D can impact the early life stages of fish, potentially decreasing embryonic and larval survival. wisconsin.edu It can also impair visually guided behaviors, such as prey capture, in larval fish by altering the development and function of neural circuits. nih.gov However, some field-based research projects have reported no statistically significant effects on fish populations from the application of 2,4-D to control invasive aquatic plants. wxpr.org

Table 2: Effects of 2,4-D Formulations on Aquatic Vertebrates

| Organism | Compound/Mixture | Endpoint (Duration) | Observed Effect/Value | Source |

|---|---|---|---|---|

| Cyprinus carpio | 2,4-D Ethylhexyl Ester | LC50 (96 h) | 18.88 mg a.s./L | researchgate.net |

| Cyprinus carpio (Juvenile, 45-90 days) | 2,4-D Amine | LC50 | 2.79% concentration | researchgate.net |

| Cyprinus carpio (Juvenile, 90-150 days) | 2,4-D Amine | LC50 | 1.56% concentration | researchgate.net |

| Fathead Minnow (Pimephales promelas) | 2,4-D | Egg Mortality (48 h) | Concentrations of 1.5 ppm can be lethal | invasive.org |

| Zebrafish and Yellow Perch (Larval) | 2,4-D | Behavior | Reduced prey capture | nih.gov |

As a herbicide, 2,4-D is designed to impact plants, and this effect extends to non-target aquatic flora. tuftonboronh.gov All tested forms of 2,4-D show relatively high toxicity to vascular aquatic plants, which can lead to a loss of cover for fish. epa.gov The sensitivity of algae to 2,4-D is comparable to that of fish and aquatic invertebrates. usda.gov The toxicity differs widely among algal species and the specific 2,4-D compound used. fao.org For example, the 5-day median effective concentration (EC50) for the ethylhexyl (EH) ester on Skeletonema costatum was 0.23 mg/L, while for the DMA salt on Anabaena flosaquae, it was 153 mg/L. fao.org

Some studies have shown that 2,4-D can have varied effects depending on the species and concentration. One study found the green alga Ankistrodesmus falcatus to be tolerant of high concentrations, with a 96-hour IC50 of 1353.80 mg/L, while the cyanobacterium Microcystis aeruginosa was more sensitive, with a 96-hour IC50 of 71.20 mg/L. nih.gov Another study observed that low concentrations of 2,4-D (2 mg/L or less) stimulated total community growth in both laboratory and field settings, suggesting a potential hormonal effect. nih.gov However, higher concentrations inhibited growth and altered community structure. nih.gov

Table 3: Effects of 2,4-D Formulations on Aquatic Flora

| Organism | Compound | Endpoint (Duration) | Value | Source |

|---|---|---|---|---|

| Lemna gibba (Duckweed) | 2,4-D Acid | EC50 (14-day) | 3.3 mg/L | fao.org |

| Lemna gibba (Duckweed) | DMA Salt | EC50 (14-day) | 0.58 mg/L | fao.org |

| Lemna gibba (Duckweed) | EH Ester | EC50 (14-day) | 0.5 mg/L | fao.org |

| Skeletonema costatum (Alga) | EH Ester | EC50 (5-day) | 0.23 mg a.i./L | fao.org |

| Anabaena flosaquae (Alga) | DMA Salt | EC50 (5-day) | 153 mg a.i./L | fao.org |

| Ankistrodesmus falcatus (Green Alga) | 2,4-D | IC50 (96-hour) | 1353.80 mg/L | nih.gov |

| Microcystis aeruginosa (Cyanobacterium) | 2,4-D | IC50 (96-hour) | 71.20 mg/L | nih.gov |

Impact on Terrestrial Organisms

2,4-D is a selective herbicide designed to kill broadleaf weeds. invasive.orgjuniperpublishers.com Consequently, many non-target broadleaf plants, including crops and wild flora, are highly sensitive to it. invasive.orgfbn.com Off-target movement through spray drift or volatilization can cause significant injury to susceptible plants miles away from the application site. fbn.comreddit.com Symptoms of 2,4-D injury include leaf cupping, stunted growth, and delayed or reduced flowering. fbn.com

The potential for off-target injury is influenced by the specific formulation of 2,4-D. Ester formulations are known to be the most volatile, meaning they can easily turn into a gas, especially in warm weather, and drift long distances. reddit.comstriptillfarmer.com Amine formulations are less volatile than esters, and newer choline (B1196258) salt formulations have been developed to further reduce volatility and the risk of injury to nearby sensitive plants. reddit.comstriptillfarmer.com For example, one study found that an ester formulation was associated with injury to sensitive cotton plants up to 150 feet away, while the amine and choline formulations caused injury at 10 feet and 5 feet, respectively. striptillfarmer.com

Soil organisms are essential for maintaining soil health and ecosystem balance. iajesm.com Earthworms, in particular, are considered important bioindicators of soil quality. bohrium.com Research has demonstrated that 2,4-D can be toxic to earthworms. iajesm.comresearchgate.net Laboratory tests on Eisenia foetida showed that while the herbicide glyphosate (B1671968) did not cause mortality, 2,4-D led to 100% mortality at higher concentrations (500 and 1,000 mg/kg). At lower concentrations, mortality rates of 30-40% were observed after 14 days. Furthermore, 2,4-D severely affected reproduction, with no cocoons or juveniles found in treated soil. researchgate.net

Studies on the earthworm Eutyphoeus waltoni found that the toxic effect of 2,4-D was both time and dose-dependent. bohrium.comresearchgate.net The composition of the soil also plays a critical role in the herbicide's toxicity; maximum toxicity was observed in sandy soil, which likely retains less of the herbicide, making the earthworms more vulnerable. iajesm.comresearchgate.net The presence of other environmental stressors, such as microplastics in the soil, can increase the bioaccumulation and toxicity of 2,4-D in earthworms. researchgate.net

Table 4: Effects of 2,4-D on Earthworms

| Organism | Compound | Concentration | Observed Effect | Source |

|---|---|---|---|---|

| Eisenia foetida | 2,4-D | 500 and 1,000 mg/kg soil | 100% mortality | |

| Eisenia foetida | 2,4-D | 10 mg/kg soil | 30-40% mortality | researchgate.net |

| Eisenia foetida | 2,4-D | Various test concentrations | No cocoons or juveniles produced | |

| Eutyphoeus waltoni | 2,4-D | Various concentrations | Toxicity is time and dose-dependent | researchgate.net |

Ecosystem-Level Ecotoxicological Studies

Ecosystem-level ecotoxicological studies of 2,4-D-meptyl, and more broadly its parent compound 2,4-D, have revealed impacts on the intricate web of non-target organisms and their functions within agroecosystems. These studies are crucial for understanding the broader environmental consequences of herbicide application beyond the intended target weeds.

Effects on Microbial Community Structure and Function

The application of 2,4-D and its esters can significantly alter the structure and function of soil microbial communities, which are fundamental to soil health and fertility. The effects are often dependent on the concentration of the herbicide and the composition of the microbial community.

Research has shown that high concentrations of 2,4-D can lead to a decrease in the diversity of dominant bacterial populations. nih.gov In some cases, an initial depression of bacterial populations is observed, followed by a recovery period. kau.in Conversely, fungal populations have been shown to increase following 2,4-D application, suggesting a greater tolerance or ability to utilize the herbicide or its breakdown products as a carbon source. kau.inmdpi.com

Studies on 2,4-D butyl ester, a similar short-chain ester to this compound, indicated that its application significantly shifted the microbial community structure in agricultural soils. researchgate.net At high concentrations (1000 µg g⁻¹), a decline in culturable bacteria and actinomycetes was observed, while fungal numbers increased over the incubation period. researchgate.net The ratio of Gram-negative to Gram-positive bacteria was also found to decrease with increasing herbicide concentration. researchgate.net However, at lower, agriculturally relevant rates, 2,4-D may provide a temporary selective advantage for microorganisms capable of utilizing it as a carbon and energy source. nih.gov

Table 1: Effects of 2,4-D and its Esters on Soil Microbial Communities

| Microbial Group | Observed Effect | Reference Compound | Key Findings |

|---|---|---|---|

| Total Bacteria | Initial depression, followed by recovery. Significant changes in community structure at high concentrations. | 2,4-D | High concentrations (≥100 mg kg⁻¹) were required to see apparent changes in community structure. nih.gov |

| Fungi | Increased populations. | 2,4-D, 2,4-D butyl ester | Benefited from the application of 2,4-D, with populations increasing, especially at higher doses. kau.inmdpi.com |

| Actinomycetes | Decline at high concentrations. | 2,4-D butyl ester | Populations were negatively affected by high concentrations of the herbicide. researchgate.net |

| Burkholderia-like populations | Enrichment. | 2,4-D | Enriched in soils treated with high concentrations (500 mg kg⁻¹) of 2,4-D. nih.gov |

Effects on Biogeochemical Cycles in Wetlands and Soil

The introduction of 2,4-D into wetland and soil environments has the potential to disrupt critical biogeochemical cycles, which are largely mediated by microbial activity. These cycles are essential for nutrient availability and ecosystem productivity.

In soil ecosystems, 2,4-D has been shown to impact the nitrogen cycle. Research indicates that it can have inhibitory effects on nitrogen-fixing bacteria, which are crucial for converting atmospheric nitrogen into a form usable by plants. mdpi.comencyclopedia.pub Furthermore, studies on 2,4-D butyl ester have demonstrated that autotrophic nitrifying bacteria, responsible for the conversion of ammonia (B1221849) to nitrates, are particularly sensitive to the herbicide. scispace.com This can lead to alterations in nitrogen availability in the soil, potentially affecting plant growth and the broader ecosystem. scispace.com

In wetland environments, there is evidence that 2,4-D can interfere with the methane (B114726) cycle. frontiersin.org Methane, a potent greenhouse gas, is naturally produced and consumed in wetlands by methanogenic and methanotrophic microorganisms, respectively. Studies have suggested that 2,4-D can inhibit the activity of methanotrophs, the bacteria responsible for methane oxidation. frontiersin.org This inhibition could lead to a decrease in methane removal from the water column and potentially result in higher methane emissions from wetlands. frontiersin.org

Table 2: Reported Effects of 2,4-D on Biogeochemical Processes

| Biogeochemical Cycle | Process Affected | Observed Effect | Reference Compound |

|---|---|---|---|

| Nitrogen Cycle | Nitrification | Inhibition of autotrophic nitrifying bacteria. scispace.com | 2,4-D butyl ester |

| Nitrogen Cycle | Nitrogen Fixation | Negative effects on nitrogen-fixing bacteria. mdpi.comencyclopedia.pub | 2,4-D |

| Methane Cycle | Methane Oxidation | Inhibition of methanotroph-mediated oxidation. frontiersin.org | 2,4-D |

Bioaccumulation Potential in Non-Target Organisms (Low Potential)

Bioaccumulation is the process by which a substance is absorbed by an organism at a rate greater than its rate of loss. For pesticides, a high bioaccumulation potential can lead to the concentration of the chemical in organisms and its transfer through the food web.

Research on 2,4-D and its esters indicates a low potential for bioaccumulation in non-target aquatic organisms. nih.govnih.gov A key indicator of bioaccumulation potential is the bioconcentration factor (BCF), which is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding water at equilibrium. A low BCF value suggests that the substance is not significantly accumulated in the organism's tissues.

A measured BCF of 1 was reported for carp (B13450389) exposed to 2,4-D, signifying a very low potential for bioconcentration. nih.gov Other studies have also reported low bioaccumulation factors in various aquatic organisms. For instance, bioaccumulation factors of 6 and <10 were reported for algae and golden orfe, respectively. nih.gov The rapid degradation and metabolism of 2,4-D in both the environment and within organisms contribute to its low bioaccumulation potential. nih.gov

Table 3: Bioaccumulation Data for 2,4-D and its Esters in Aquatic Organisms

| Organism | Compound | Bioconcentration Factor (BCF) / Bioaccumulation Factor (BAF) | Exposure Details |

|---|---|---|---|

| Carp (Cyprinus carpio) | 2,4-D | 1 | Exposed to 1 mg/L for 28 days. nih.gov |

| Algae | 2,4-D | 6 | Exposed to 50 µg/L for 24 hours. nih.gov |

| Golden Orfe | 2,4-D | <10 | Exposed for 3 days. nih.gov |

| Eurasian watermilfoil (Myriophyllum spicatum) | 2,4-D | Plant Concentration Factor: 5.7 | - |

| Hybrid watermilfoil (Myriophyllum spicatum x M. sibiricum) | 2,4-D | Plant Concentration Factor: 7.9 | - |

| Eurasian watermilfoil (Myriophyllum spicatum) | 2,4-D butoxyethyl ester | Plant Concentration Factor: 35.6 | - |

| Hybrid watermilfoil (Myriophyllum spicatum x M. sibiricum) | 2,4-D butoxyethyl ester | Plant Concentration Factor: 52.1 | - |

Biodegradation and Bioremediation Research of 2,4 D and Its Esters

Environmental Factors Influencing Biodegradation Rates

Temperature and Moisture Conditions

Temperature and moisture levels significantly influence the rate and efficiency of 2,4-D ester biodegradation in soil and aquatic environments. Optimal conditions generally promote microbial activity, leading to faster degradation, while suboptimal conditions can slow down or inhibit these processes.

Temperature: Higher temperatures, up to an optimal range, typically accelerate microbial degradation. For instance, the isooctyl ester of 2,4-D showed rapid degradation (>80%) within 72 hours at 30°C inchem.org. Studies indicate that degradation rates are influenced by temperature; for example, the half-life of 2,4-D in moist soil at 25°C was reported to be 7 days or less, whereas in dry soil at 35°C, it could extend to 250 days who.int. Cupriavidus gilardii T-1, a strain capable of degrading 2,4-D, demonstrated optimal degradation at temperatures between 37-42°C dntb.gov.ua. However, degradation can be reduced at excessively high temperatures, and a lag phase for breakdown has been observed at temperatures above the optimum (e.g., above 27°C) inchem.org.

Moisture: Soil moisture content is a crucial factor, with moist conditions generally stimulating degradation compared to dry conditions who.intnih.gov. Increased moisture levels lead to greater microbial activity and faster degradation rates nih.gov. For example, the highest performance of herbicide degradation by Pseudomonas fluorescens HH was observed at 10% and 20% soil moisture researchgate.net. Conversely, extremely low soil moisture content (10-15%) resulted in very low mineralization rates researchgate.net. While moisture is generally beneficial, very high moisture content (e.g., 100% water content) has also been identified as optimal for dechlorination by certain bacterial strains researchgate.net.

Table 1: Influence of Temperature and Moisture on 2,4-D Ester Degradation

| Condition | Degradation Rate / Half-life | Microbial Activity / Notes | Source Reference |

| 30°C (Isooctyl ester of 2,4-D) | >80% degraded within 72 h | Rapid degradation. | inchem.org |

| 25°C, Moist soil | Half-life: ≤7 days | Stimulates degradation. | who.int |

| 35°C, Dry soil | Half-life: up to 250 days | Degradation reduced; persistence increased. | who.int |

| 25°C, Loamy sand, Moist | Half-life: 3.9–9.4 days | Greater degradation rates under moist conditions. | nih.gov |

| 25°C, Sandy loam, Moist | Half-life: 7.0–253.9 days | Greater degradation rates under moist conditions. | nih.gov |

| 10-20% Soil moisture | Highest degradation performance | Pseudomonas fluorescens HH. | researchgate.net |

| 37-42°C (for C. gilardii T-1) | Optimal degradation | Specific strain optimization. | dntb.gov.ua |

| Low moisture (10-15%) | Extremely low mineralization | Suboptimal conditions inhibit microbial activity. | researchgate.net |